4-Amino-3-nitro-2,6-dimethylaniline
Description
4-Amino-3-nitro-2,6-dimethylaniline is a nitro-substituted aniline derivative featuring amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups at positions 4, 3, and 2/6, respectively. Its molecular connectivity indices, such as 3χC (cluster connectivity) and 4χvPC (valence path/cluster connectivity), distinguish it from analogs like 4-amino-3-nitro-2,5-dimethylaniline, which is classified as a GT+ (genotoxic) compound, while the 2,6-dimethyl variant is GT- (non-genotoxic) . This difference underscores the critical role of substitution patterns in biological activity.
Properties
CAS No. |
97629-64-6 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3,5-dimethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,9-10H2,1-2H3 |
InChI Key |
NXFZKAWSZHWLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitro-2,6-dimethylaniline typically involves a multi-step process. One common method is the nitration of 2,6-dimethylaniline, followed by reduction. The nitration step introduces a nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitro-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of various substituents, depending on the reagents used.
Scientific Research Applications
4-Amino-3-nitro-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitro-2,6-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The amino and nitro groups play a crucial role in its reactivity and interactions. For example, the compound can act as a nucleophile in substitution reactions or as an electron donor/acceptor in redox reactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Nitro-Substituted Dimethylanilines
- 4-Amino-3-nitro-2,5-dimethylaniline: Key Difference: The 2,5-dimethyl substitution (vs. 2,6) increases molecular connectivity indices (e.g., 3χC and 4χPC), correlating with GT+ activity . Application: Used in toxicological studies to model genotoxicity mechanisms.
3-Nitroaniline and 4-Nitroaniline :
| Compound | Molecular Weight (g/mol) | Key Substituents | GT Classification |
|---|---|---|---|
| 4-Amino-3-nitro-2,6-dimethylaniline | 195.20 | 2,6-CH₃; 3-NO₂; 4-NH₂ | GT- |
| 4-Amino-3-nitro-2,5-dimethylaniline | 195.20 | 2,5-CH₃; 3-NO₂; 4-NH₂ | GT+ |
| 3-Nitroaniline | 138.12 | 3-NO₂; 1-NH₂ | N/A |
| 4-Nitroaniline | 139.12 | 4-NO₂; 1-NH₂ | N/A |
Halogen-Substituted Dimethylanilines
- 4-Bromo-2,6-dimethylaniline: Structure: Bromine at position 4 instead of nitro/amino groups. Crystallography: Exhibits N–H···N hydrogen bonding, enhancing crystal lattice stability . Market Use: Intermediate in dye and pharmaceutical synthesis .
4-Fluoro-2,6-dimethylaniline :
| Compound | Molecular Weight (g/mol) | Halogen Substituent | Key Applications |
|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | 214.07 | Br (position 4) | Dyes, pharmaceuticals |
| 4-Fluoro-2,6-dimethylaniline | 139.17 | F (position 4) | Organic synthesis |
Hydroxy- and Chloro-Substituted Analogs
- 4-Hydroxy-2,6-dimethylaniline: Metabolic Role: Classified as a meta-cresol derivative, involved in xenobiotic metabolism . Solubility: Higher polarity due to the hydroxyl group, contrasting with the nitro analog’s hydrophobic profile.
4-Chloro-2,6-dimethylaniline :
Research Findings and Implications
- Structure-Activity Relationships: The 2,6-dimethyl configuration in this compound reduces genotoxicity compared to 2,5-dimethyl analogs, likely due to altered electron distribution and steric effects . Halogen substituents (Br, F, Cl) enhance applications in materials science but may increase environmental persistence .
Molecular Descriptors :
- Valence connectivity indices (4χvPC) are critical for predicting pharmacokinetic properties in nitroanilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
